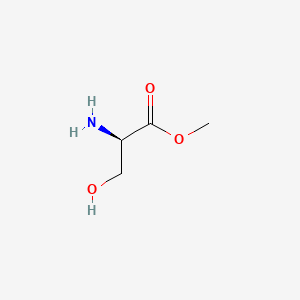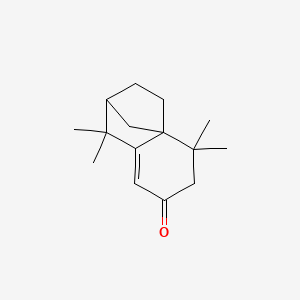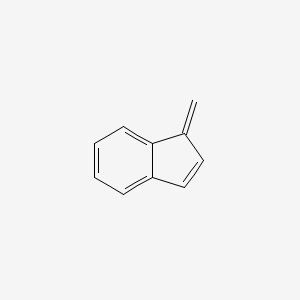
1H-Indene, 1-methylene-
Overview
Description
1H-Indene, 1-methylene- is an organic compound with the molecular formula C₁₀H₈ and a molecular weight of 128.1705 g/mol . It is also known by other names such as 1-Methylene-1H-indene and 1-Methylene indene . This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring with a methylene group attached to the indene structure .
Preparation Methods
The synthesis of 1H-Indene, 1-methylene- can be achieved through various methods. One common approach involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium (I) catalyst, yielding indene derivatives . Another method includes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene, forming 1-substituted-1H-indene and 1-indanone products . Industrial production methods often involve the hydrogenation of indene, which is a petrochemical compound found in coal tar .
Chemical Reactions Analysis
1H-Indene, 1-methylene- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form indanone derivatives.
Reduction: Hydrogenation of 1H-Indene, 1-methylene- leads to the formation of indane.
Substitution: It can undergo electrophilic substitution reactions, where the methylene group can be replaced by other substituents. Common reagents and conditions used in these reactions include rhodium (I) catalysts, TpRuPPh₃(CH₃CN)₂PF₆, and hydrogen gas Major products formed from these reactions include indanone and indane derivatives.
Scientific Research Applications
1H-Indene, 1-methylene- has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Indene derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Indene, 1-methylene- exerts its effects involves its ability to participate in various chemical reactions due to its reactive methylene group. This reactivity allows it to interact with different molecular targets and pathways, leading to the formation of various biologically active compounds .
Comparison with Similar Compounds
1H-Indene, 1-methylene- is similar to other indene derivatives such as 1-methylindane, 2-methylindane, 4-methylindane, and 5-methylindane . its uniqueness lies in the presence of the methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic organic chemistry and industrial applications .
Properties
IUPAC Name |
1-methylideneindene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-8-6-7-9-4-2-3-5-10(8)9/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVZVBWIBBTXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C=CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179449 | |
| Record name | 1-Methylene-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2471-84-3 | |
| Record name | 1H-Indene, 1-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylene-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



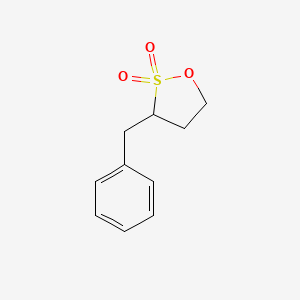
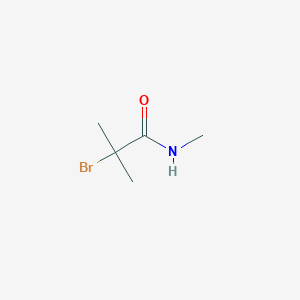

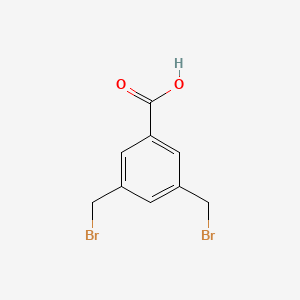
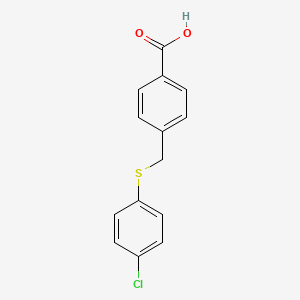
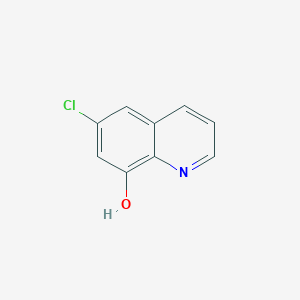
![7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1594550.png)
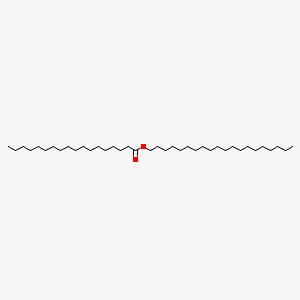
![Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl-](/img/structure/B1594552.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-](/img/structure/B1594553.png)
